molecular formula C₂₄H₃₀O₁₀ B1141306 (rac-Enterodiol)-O-glucuronide (Mixture Of Diastereomers) CAS No. 76543-20-9

(rac-Enterodiol)-O-glucuronide (Mixture Of Diastereomers)

Cat. No.: B1141306
CAS No.: 76543-20-9
M. Wt: 478.49
InChI Key:
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Description

(rac-Enterodiol)-O-glucuronide (Mixture Of Diastereomers) is a lignan derivative found in the seeds of the common garden bean. This compound is known for its anti-inflammatory properties and its ability to inhibit the production of inflammatory mediators such as TNF-α and IL-6 by inhibiting cell signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (rac-Enterodiol)-O-glucuronide involves the glucuronidation of rac-Enterodiol. The process typically includes the following steps:

    Starting Material: rac-Enterodiol, a lignan found in the seeds of the common garden bean.

    Glucuronidation Reaction: The hydroxyl groups of rac-Enterodiol are reacted with glucuronic acid or its derivatives under acidic or enzymatic conditions to form (rac-Enterodiol)-O-glucuronide.

Industrial Production Methods

Industrial production methods for (rac-Enterodiol)-O-glucuronide are not well-documented in the public domain. the process would likely involve large-scale glucuronidation reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(rac-Enterodiol)-O-glucuronide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent lignan, rac-Enterodiol.

    Substitution: The hydroxyl groups can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: rac-Enterodiol.

    Substitution Products: Various esters and ethers.

Scientific Research Applications

(rac-Enterodiol)-O-glucuronide has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of lignan derivatives.

    Biology: Investigated for its role in inhibiting inflammatory mediators and its potential therapeutic effects in inflammatory diseases.

    Medicine: Explored for its anti-inflammatory properties and potential use in treating conditions such as bowel disease.

    Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents

Mechanism of Action

The mechanism of action of (rac-Enterodiol)-O-glucuronide involves the inhibition of cell signaling pathways that produce inflammatory mediators. The compound targets molecular pathways involving TNF-α and IL-6, thereby reducing inflammation and its associated symptoms .

Comparison with Similar Compounds

Similar Compounds

    Enterolactone: Another lignan derivative with similar anti-inflammatory properties.

    Secoisolariciresinol diglucoside: A lignan found in flaxseed with antioxidant and anti-inflammatory effects.

    Matairesinol: A lignan with potential anticancer and anti-inflammatory properties.

Uniqueness

(rac-Enterodiol)-O-glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, rac-Enterodiol. This modification allows for more effective inhibition of inflammatory mediators and potential therapeutic applications .

Properties

CAS No.

76543-20-9

Molecular Formula

C₂₄H₃₀O₁₀

Molecular Weight

478.49

Synonyms

3-[2,3-bis(Hydroxymethyl)-4-(3-hydroxyphenyl)butyl]phenyl-β-D-glucopyranosiduronic Acid;  (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(3-(4-hydroxy-3-(3-hydroxybenzyl)-2-(hydroxymethyl)butyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

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